molecular formula C8H15NO2 B3024269 2-(4-aminocyclohexyl)acetic Acid CAS No. 2952-00-3

2-(4-aminocyclohexyl)acetic Acid

Cat. No.: B3024269
CAS No.: 2952-00-3
M. Wt: 157.21 g/mol
InChI Key: XVDSFSRMHSDHGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-aminocyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with nitrous acid to form cyclohexanone oxime, which is then reduced to cyclohexylamine. The cyclohexylamine is then reacted with acetic anhydride to produce this compound .

Another method involves the use of 1,4-cyclohexanedione as a starting material. This compound undergoes a Wittig reaction with ethyl acetate triphenylphosphine ylide, followed by condensation and catalytic hydrogenation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminocyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Mechanism of Action

The mechanism of action of 2-(4-aminocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and proteins, affecting their structure and function . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-aminocyclohexyl)acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSFSRMHSDHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-aminocyclohexyl)acetic Acid
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2-(4-aminocyclohexyl)acetic Acid
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2-(4-aminocyclohexyl)acetic Acid
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Reactant of Route 5
2-(4-aminocyclohexyl)acetic Acid
Reactant of Route 6
2-(4-aminocyclohexyl)acetic Acid

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